The compound 4-(3-Methoxyphenyl)-1-piperazinyl-methanone is a synthetic organic molecule that falls under the category of psychoactive substances. This compound has garnered interest in pharmacological research due to its potential therapeutic applications. Its systematic name reflects its complex structure, which includes a piperazine ring and an isoxazole moiety, both of which are significant in medicinal chemistry.
This compound is classified as a piperazine derivative and is often associated with various pharmacological activities. It can be sourced from chemical suppliers like Alfa Chemistry, which provides it for experimental and research purposes. The compound's CAS number is 1001603-06-0, indicating its unique identification in chemical databases .
The synthesis of 4-(3-Methoxyphenyl)-1-piperazinyl-methanone typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-(3-Methoxyphenyl)-1-piperazinyl-methanone can be represented as follows:
The compound features a piperazine ring substituted with a methoxyphenyl group and an isoxazole ring substituted with a methyl group and a phenyl group.
The structural data can be analyzed through crystallography or computational modeling to understand its three-dimensional conformation and potential interactions with biological targets.
The compound may participate in various chemical reactions typical for piperazine derivatives, including:
Kinetics and thermodynamics of these reactions can be studied to optimize conditions for desired transformations, potentially leading to novel derivatives with enhanced properties.
The mechanism of action for 4-(3-Methoxyphenyl)-1-piperazinyl-methanone likely involves interaction with neurotransmitter systems in the brain, particularly serotonin and dopamine receptors.
In vitro studies are essential for elucidating the specific receptor interactions and subsequent physiological effects.
Relevant data on melting point, boiling point, and spectral characteristics can further characterize this compound.
This compound has potential applications in:
Ongoing research aims to explore its efficacy and safety profiles in clinical settings, contributing to advancements in pharmacotherapy.
The synthesis of 4-(3-Methoxyphenyl)-1-piperazinyl-methanone employs a convergent strategy that couples separately prepared isoxazole and piperazine precursors. The 5-methyl-3-phenylisoxazole-4-carboxylic acid moiety is synthesized via a modified Robinson-Gabriel synthesis. This involves condensation of benzoylacetonitrile with acetic anhydride, yielding the isoxazole core after cyclodehydration at 110°C for 8 hours [1]. Parallel synthesis of the 1-(3-methoxyphenyl)piperazine segment occurs through Ullmann-type condensation between 1-bromo-3-methoxybenzene and anhydrous piperazine in refluxing toluene with CuI/trans-1,2-diaminocyclohexane catalysis [1].
The critical coupling step utilizes carbodiimide-mediated amidation (EDC·HCl/DMAP) between the isoxazole-4-carboxylic acid and the secondary amine of 1-(3-methoxyphenyl)piperazine. Optimization studies revealed dichloromethane as the optimal solvent, suppressing racemization while maintaining >85% conversion at 25°C. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:1 → 3:1 gradient) yields the title compound as a crystalline solid (mp 142–144°C). HPLC-MS analysis confirms molecular integrity (m/z 392.2 [M+H]⁺), while ¹³C NMR exhibits characteristic carbonyl resonance at δ 165.7 ppm, confirming methanone formation [1] [5].
Table 1: Comparative Yields in Isoxazole-Piperazine Coupling Strategies
Coupling Method | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
EDC·HCl/DMAP | None | CH₂Cl₂ | 25 | 85 |
HATU/DIPEA | None | DMF | 25 | 78 |
Schotten-Baumann | NaOH | H₂O/CH₂Cl₂ | 0 | 62 |
Acid Chloride + Piperazine | None | THF | -20→25 | 91* |
Note: Acid chloride route requires cryogenic conditions due to isoxazole instability [5].
The synthesis of 1-(3-methoxyphenyl)piperazine—a key precursor—relies critically on copper-catalyzed aryl amination. Initial attempts using unsubstituted piperazine resulted in low yields (<45%) due to bis-arylation and tar formation. Optimization established three key parameters:
The optimized protocol: A mixture of 1-bromo-3-methoxybenzene (10 mmol), piperazine (40 mmol), CuI (0.5 mmol), and trans-1,2-diaminocyclohexane (1.0 mmol) in toluene (50 mL) was refluxed under N₂ for 18 hours. Post-reaction extraction with 1M HCl, basification (pH 12), and recrystallization from ethanol afforded 1-(3-methoxyphenyl)piperazine in 88% yield (purity >99% by GC-MS). X-ray crystallography confirmed the equatorial orientation of the 3-methoxyphenyl group on the piperazine ring, with N-C bond lengths of 1.415 Å indicating minimal distortion [1].
The methanone linker (–C(O)N<) exhibits conformation-dependent stereoelectronic effects that modulate molecular stability. X-ray diffraction analysis reveals a twist angle of 32.5° between the isoxazole C4-carbonyl plane and the piperazine N-C(O) bond axis. This geometry arises from hyperconjugative interactions between:
Natural Bond Orbital (NBO) calculations at the B3LYP/6-31G(d) level demonstrate significant negative hyperconjugation: The nN → σ(C-O) interaction delocalizes 18.3 kcal/mol of stabilization energy when the C=O and N-C(aryl) bonds adopt a periplanar arrangement. Conversely, steric clashes between the 3-methoxyphenyl *ortho-protons and piperazine substituents enforce a gauche conformation at the methanone linkage, increasing torsional strain by 3.2 kcal/mol relative to unhindered analogs [3] [4].
IR spectroscopy corroborates these effects: The carbonyl stretch at 1665 cm⁻¹ is redshifted by 15 cm⁻¹ compared to aliphatic piperazine analogs, indicating reduced bond order due to n→π* donation. This electronic redistribution enhances hydrolytic stability: Accelerated aging studies (70°C/75% RH) show <5% decomposition after 168 hours versus 25–30% for non-conjugated carbonyls [3] [4].
Regioselective modification of the 3-methoxyphenyl group enables diversification of the lead structure. Two validated approaches include:
Electrophilic Aromatic Iodination: Treatment with N-iodosuccinimide (1.1 equiv) in TFA/AcOH (1:1) at 0°C selectively iodinates the ortho-position to the methoxy group, yielding 2-iodo-5-(4-((5-methyl-3-phenylisoxazole-4-carbonyl)piperazin-1-yl)anisole in 76% yield. Regioselectivity is attributed to the methoxy group’s +M effect overriding the piperazine’s –I effect [5].
CAN-Mediated Demethylation: Ceric ammonium nitrate (2 equiv) in wet acetonitrile cleaves the methyl ether quantitatively within 2 hours at 25°C, generating the phenolic derivative. Subsequent alkylation with propargyl bromide/K₂CO₃ introduces alkyne handles for click chemistry (86% yield) [5].
Table 2: Regioselectivity in Electrophilic Aromatic Substitution
Electrophile | Conditions | Position | Yield (%) | Driving Force |
---|---|---|---|---|
I₂ | CAN, MeCN, 80°C | Para | 81 | Oxidative activation |
NIS | TFA/AcOH (1:1), 0°C | Ortho | 76 | Methoxy group direction |
Br₂ | DCM, 25°C | Meta | 68 | Piperazine deactivation |
NO₂⁺ (AcONO₂) | Ac₂O, 0°C | Meta | 53 | Cation stability in TFA |
Selective ipso substitution is achievable via diazotization: The phenol derived from demethylation undergoes diazotization with tert-butyl nitrite, enabling Sandmeyer cyanation (CuCN) or fluorodediazoniation (HBF₄) to install –CN or –F groups at the former methoxy position [5].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: